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molecular formula C11H20O4 B8567617 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol

4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol

Cat. No. B8567617
M. Wt: 216.27 g/mol
InChI Key: KFRZPPIBKXIFHI-UHFFFAOYSA-N
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Patent
US08829196B2

Procedure details

To a mixture of methyl (2E)-4-(1,4,8-trioxaspiro[4.5]dec-6-yl)but-2-enoate (0.747 g, 3.08 mmol) in THF (9 mL) was added anhydrous LiCl (0.261 g, 6.71 mmol) and Sodium borohydride (0.233 g, 6.17 mmol). EtOH (12 mL) was then added slowly and the mixture was stirred at rt overnight. It was cooled to 0° C. and quenched with 10% aqueous citric acid. The organic layer was then concentrated and the mixture was diluted with water and CH2Cl2. Extracted 3× with CH2Cl2. The combined organics were dried (anhd. Na2SO4), filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 3.91-4.05 (m, 4H), 3.77-3.90 (m, 2H), 3.60-3.70 (m, 3H), 3.44 (dd, 1H, J=8.8 Hz, 11.0 Hz), 1.14-1.82 (m, 9H).
Quantity
0.747 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.261 g
Type
reactant
Reaction Step Two
Quantity
0.233 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][O:8][CH2:7][CH:6]2[CH2:11]/[CH:12]=[CH:13]/[C:14](OC)=[O:15])[O:4][CH2:3][CH2:2]1.[Li+].[Cl-].[BH4-].[Na+].CCO>C1COCC1>[O:1]1[C:5]2([CH2:10][CH2:9][O:8][CH2:7][CH:6]2[CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[O:4][CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.747 g
Type
reactant
Smiles
O1CCOC12C(COCC2)C/C=C/C(=O)OC
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.261 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
0.233 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 10% aqueous citric acid
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated
ADDITION
Type
ADDITION
Details
the mixture was diluted with water and CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
Extracted 3× with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (anhd. Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCOC12C(COCC2)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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